N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide
Description
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N5O2/c21-15-7-6-13(10-14(15)20(22,23)24)25-18(30)11-28-19(31)29-17(27-28)9-8-16(26-29)12-4-2-1-3-5-12/h1-10H,11H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQVMFULISHJNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolopyridazine core, followed by the introduction of the acetamide group and the chlorotrifluoromethylphenyl moiety. Common reagents used in these reactions include hydrazine derivatives, acyl chlorides, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield corresponding oxides, while reduction could result in alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Research Implications
- Electron-Withdrawing Groups : The chloro-CF₃-phenyl group in the main compound likely enhances target binding but may reduce aqueous solubility, necessitating formulation optimization.
- Heterocyclic Core Variations : Triazolo-pyridazine cores (main compound) vs. triazolo-pyrimidine (Example 284) influence ring planarity and interactions with hydrophobic pockets .
Biological Activity
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity associated with this compound, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H14ClF3N4O2 |
| Molecular Weight | 408.77 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to its structural features that facilitate interactions with various biological targets. The presence of the trifluoromethyl group enhances lipophilicity and potentially increases binding affinity to target proteins. Preliminary studies suggest that the compound may interact with enzymes involved in inflammatory processes and cancer cell proliferation.
Anticancer Activity
Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. In vitro studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines. For instance:
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. It showed moderate inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response:
Case Studies
- In Vitro Studies on Cancer Cells : A study conducted on the MCF-7 breast cancer cell line demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 12.5 μM. This suggests potential for further development as an anticancer agent.
- Inflammation Models : In animal models of inflammation, administration of the compound led to a significant reduction in edema compared to control groups. The mechanism was hypothesized to involve inhibition of COX pathways.
Q & A
Q. What are the established synthetic routes for preparing N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Substitution reactions under alkaline conditions for introducing aryloxy or halogenated groups (e.g., using 3-chloro-4-fluoronitrobenzene and 2-pyridinemethanol as precursors) .
- Reduction steps with iron powder under acidic conditions to generate aniline intermediates .
- Condensation reactions with cyanoacetic acid or similar reagents, facilitated by condensing agents like carbodiimides .
Key Considerations: - Alkaline vs. acidic conditions : Adjusting pH during substitution or reduction steps can minimize side reactions (e.g., nitro group reduction competing with aryloxy formation) .
- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) may improve regioselectivity in triazolo-pyridazine ring formation .
Q. What analytical techniques are most reliable for structural characterization of this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., C₂₂H₁₅ClF₃N₅O₂, MW 485.8 g/mol) and isotopic patterns for Cl/F .
- NMR spectroscopy :
- ¹H NMR identifies protons on the phenyl and triazolo-pyridazine rings (e.g., aromatic protons at δ 7.2–8.1 ppm) .
- ¹³C NMR resolves carbonyl carbons (e.g., acetamide C=O at ~168 ppm) .
- X-ray crystallography (if single crystals are obtainable) provides definitive bond lengths and angles for the triazolo-pyridazine core .
Q. Table 1: Key Structural Data
| Property | Value/Descriptor | Source |
|---|---|---|
| Molecular Formula | C₂₂H₁₅ClF₃N₅O₂ | |
| IUPAC Name | See compound title | |
| InChI Key | GTQQWWSFTGMJAD-UHFFFAOYSA-N | |
| Canonical SMILES | CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC(=C(C=C3)OC)Cl)CC4=CC=C(C=C4)F |
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound using Design of Experiments (DoE) and flow chemistry?
Methodological Answer:
- DoE Approach :
- Flow Chemistry :
Q. How can contradictory biological activity data (e.g., varying IC₅₀ values across assays) be systematically addressed?
Methodological Answer:
- Assay Validation :
- Structural Analog Analysis :
Q. What role do substituents (e.g., trifluoromethyl, chloro) play in the compound’s pharmacokinetic and target-binding properties?
Methodological Answer:
- Trifluoromethyl Group :
- Chloro Substituent :
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking :
- MD Simulations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
